Ethyl(2-phenylbutyl)amine
Overview
Description
Ethyl(2-phenylbutyl)amine is an organic compound with the molecular formula C12H19N It is a secondary amine, characterized by the presence of an ethyl group and a phenylbutyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Ethyl(2-phenylbutyl)amine is a derivative of phenethylamine . Phenethylamines are known to interact with various receptors in the human body, including the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
The interaction of phenethylamines with their targets involves binding to the TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement .
Biochemical Pathways
Phenethylamines, including this compound, are produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . This process is part of the broader phenylalanine metabolic pathway .
Pharmacokinetics
The pharmacokinetics of phenethylamines involve absorption, distribution, metabolism, and excretion (ADME). For phenethylamines, a significant amount is metabolized in the small intestine by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This metabolism suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
The result of the action of phenethylamines is primarily the regulation of monoamine neurotransmission . This regulation can have various effects on the body, depending on the specific monoamines involved. For example, dopamine, norepinephrine, and epinephrine, which are endogenous catecholamines, play a central role in dopaminergic neurons, affecting voluntary movement, stress, and mood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of amines. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions . These particles can impact PM2.5, climate, and human health . Furthermore, the toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or when drugs that inhibit these enzymes are used .
Biochemical Analysis
Biochemical Properties
Ethyl(2-phenylbutyl)amine, as an amine, can participate in a variety of biochemical reactions. Amines are known to interact with various enzymes, proteins, and other biomolecules. For instance, biogenic amines, which are formed by the decarboxylation of amino acids, can interact with enzymes and play a role in normal metabolic processes
Cellular Effects
For example, biogenic amines can regulate growth, blood pressure, and nerve conduction
Molecular Mechanism
Amines can participate in various reactions such as free radical reactions and nucleophilic substitutions
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Amines are known to be involved in various metabolic pathways. For example, biogenic amines are synthesized by the decarboxylation of amino acids
Transport and Distribution
Amines can engage in hydrogen bonding with water, which could potentially influence their transport and distribution
Subcellular Localization
The localization of amines can be influenced by various factors such as their chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(2-phenylbutyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanal with ethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl(2-phenylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
Ethyl(2-phenylbutyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Phenethylamine: A simpler structure with a similar phenyl group but lacking the butyl and ethyl substituents.
N-Methylphenethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylbutylamine: Lacks the ethyl group, making it a primary amine.
Uniqueness: Ethyl(2-phenylbutyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a phenylbutyl group on the nitrogen atom allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-phenylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11(10-13-4-2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDGQUSKFUAVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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